Glycerol-2-nitrate
Overview
Description
Mechanism of Action
Target of Action
Glycerol-2-nitrate, also known as glyceryl trinitrate or nitroglycerin, primarily targets the smooth muscle cells in the body . These cells are found in various parts of the body, including the walls of blood vessels. The compound’s role is to cause relaxation of these smooth muscle cells, leading to vasodilation, or widening of the blood vessels .
Mode of Action
This compound acts as a prodrug, which means it is converted into its active form within the body . It is metabolized by mitochondrial aldehyde dehydrogenase in smooth muscle cells to produce nitric oxide (NO), a potent vasodilator . This results in the relaxation of the smooth muscle cells and dilation of both arteries and veins .
Biochemical Pathways
The conversion of this compound into its active form involves several biochemical pathways. One of these is the denitration pathway, where the nitrate groups in the compound are reduced to produce nitric oxide . This process is facilitated by various enzymes, including glycerol dehydratase . The production of nitric oxide then triggers further biochemical reactions that lead to the relaxation of smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by significant intra- and inter-individual variability . After administration, it is rapidly metabolized in the liver and other sites, including red blood cells and the vascular wall . The half-life of elimination is approximately 3 minutes . The metabolites of this compound, including 1,2-glyceryl dinitrate and 1,3-glyceryl dinitrate, are excreted in the urine .
Result of Action
The primary result of this compound’s action is the dilation of blood vessels, which can help to alleviate conditions such as angina pectoris, heart failure, and hypertension . By relaxing the smooth muscle cells in the walls of the arteries and veins, it reduces the resistance to blood flow and decreases the workload on the heart .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain impurities in crude glycerol, such as methanol, inorganic salts, and residual free fatty acids, can affect the efficiency of the denitratation process . Certain strains of bacteria have been found to exhibit high tolerance against these impurities, suggesting potential strategies for optimizing the use of this compound in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol-2-nitrate can be synthesized through the nitration of glycerol. The process involves the reaction of glycerol with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the nitrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through distillation or crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Glycerol-2-nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form hydroxylamine derivatives.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used.
Scientific Research Applications
Glycerol-2-nitrate has several scientific research applications:
Biology: Studies have explored its potential as a vasodilator due to its ability to release nitric oxide.
Medicine: It has been investigated for its potential use in treating cardiovascular diseases by improving blood flow.
Industry: this compound is used in the production of explosives and propellants due to its energetic properties.
Comparison with Similar Compounds
Similar Compounds
Glycerol-1-nitrate: Another nitrate ester of glycerol with similar properties but different positional isomerism.
Glycerol-3-nitrate: Similar to glycerol-2-nitrate but with the nitrate group on the third carbon.
Nitroglycerin: A well-known nitrate ester with three nitrate groups, used extensively in medicine and industry.
Uniqueness
This compound is unique due to its specific positional isomerism, which can influence its reactivity and applications. Its selective nitration makes it a valuable compound for targeted chemical synthesis and research.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZBMMOLPVKAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211031 | |
Record name | Glycerol-2-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-12-2 | |
Record name | Glycerol 2-mononitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol-2-nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol-2-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 620-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 2-NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3K9AJ5J41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glycerol-2-nitrate compare to Glyceryl Trinitrate in terms of its duration of action?
A1: Research indicates that this compound demonstrates a considerably longer duration of action compared to Glyceryl Trinitrate when administered both intravenously and orally. This prolonged activity profile was observed in various animal models, including rabbits, cats, and dogs [, ]. While the duration of action for Glyceryl Trinitrate ranged from 15 to 360 minutes depending on the dose, this compound exhibited effects for up to 6 hours []. This difference in pharmacokinetic behavior could have implications for their respective dosing regimens and clinical applications.
Q2: What is the primary metabolic pathway of Glyceryl Trinitrate, and how does this compound contribute to its overall pharmacological effect?
A2: Following oral administration of Glyceryl Trinitrate, this compound emerges as the major metabolite, surpassing other metabolites like Glyceryl 1-nitrate (G-1-N), Glyceryl 1,2-dinitrate (1,2-GDN), and Glyceryl 1,3-dinitrate (1,3-GDN) []. Interestingly, after a substantial oral dose of Glyceryl Trinitrate (30 mg/kg), this compound begins contributing to the overall pharmacological effect from the third hour onwards []. This suggests that the prolonged action of Glyceryl Trinitrate observed after a large oral dose could be partly attributed to the sustained presence and activity of its metabolite, this compound.
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